molecular formula C13H21N3O3S B2441792 1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole CAS No. 1007023-45-1

1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole

Cat. No. B2441792
CAS RN: 1007023-45-1
M. Wt: 299.39
InChI Key: SFXOTMKSSYSJAS-UHFFFAOYSA-N
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Description

“1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole” is a chemical compound. It is also known as “N-(1-ACETYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETAMIDE” and has the linear formula C9H13N3O2 .


Synthesis Analysis

The synthesis of similar compounds involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone . An improved procedure has been proposed, affording the azolide in 91% yield in an aqueous medium in the presence of catalytic amounts of HCl .


Chemical Reactions Analysis

Cyanoacetylpyrazole is an effective cyanoacetylating agent. It is used in reactions with heterocyclic amines with reduced nucleophilicity. The reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with azolide lead to the formation of the corresponding cyanoacetamides .


Physical And Chemical Properties Analysis

“1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole” is a white, finely crystalline substance. It is insoluble in water but soluble in most organic solvents .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored the antileishmanial potential of pyrazole derivatives. In a study , hydrazine-coupled pyrazoles (including our compound) demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including our compound, offer promise. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei in vivo . These findings suggest their potential as safe and effective antimalarial agents.

Recyclization Reactions

1-Cyanoacetyl-3,5-dimethylpyrazole (also known as 3-(3,5-dimethylpyrazol-1-yl)-3-oxopropionitrile) undergoes intriguing recyclization reactions. For instance, in a basic medium, it forms derivatives of 5-cyano-1,3-thiazin-6-one and benzo-pyrano [4,3-d]pyrimidine . These transformations highlight its synthetic versatility.

Triazole Synthesis

Researchers have employed 1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole in a three-component one-pot protocol for synthesizing mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles . These triazoles hold potential in medicinal chemistry.

Molecular Docking Studies

Computational studies, such as molecular docking, provide insights into compound interactions with biological targets. Researchers have explored the binding of our compound to Lm-PTR1 (a Leishmania enzyme) using molecular docking . Such investigations guide drug design.

properties

IUPAC Name

1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-9-5-7-15(8-6-9)20(18,19)13-10(2)14-16(11(13)3)12(4)17/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOTMKSSYSJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole

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